1-(tert-Butoxy)-2,3-difluorobenzene
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Overview
Description
1-(tert-Butoxy)-2,3-difluorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-2,3-difluorobenzene typically involves the introduction of the tert-butoxy group to a difluorobenzene precursor. One common method is the reaction of 2,3-difluorophenol with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxy group into the difluorobenzene framework, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-2,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the tert-butoxy group, yielding difluorobenzene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of functionalized benzene derivatives.
Scientific Research Applications
1-(tert-Butoxy)-2,3-difluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used as a probe in NMR studies to investigate macromolecular complexes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(tert-Butoxy)-2,3-difluorobenzene exerts its effects involves interactions with various molecular targets. The tert-butoxy group can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules. This allows for selective reactions to occur at other positions on the molecule. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical transformations .
Comparison with Similar Compounds
tert-Butyl Ethers: Compounds like propylene glycol mono-tert-butyl ether and glycerol di-tert-butyl ether share the tert-butoxy group but differ in their overall structure and applications.
Alkoxybenzenes: Compounds such as ethoxybenzene and isopropoxybenzene have similar substitution patterns but differ in the nature of the alkoxy group.
Uniqueness: 1-(tert-Butoxy)-2,3-difluorobenzene is unique due to the combination of the tert-butoxy group and the difluorobenzene core. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in other similar compounds.
Properties
Molecular Formula |
C10H12F2O |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
1,2-difluoro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12F2O/c1-10(2,3)13-8-6-4-5-7(11)9(8)12/h4-6H,1-3H3 |
InChI Key |
CWJJOGNTAIIXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
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